molecular formula C16H22BrN5O2 B14075374 Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate

Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate

Cat. No.: B14075374
M. Wt: 396.28 g/mol
InChI Key: UBNQYOYAZCHZKV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a pyrrolo[2,1-f][1,2,4]triazine core substituted with an amino group at position 4, a bromine atom at position 5, and a piperidine ring linked via a tert-butyl carbamate group at position 2. This compound is structurally characterized by its fused bicyclic system, which is common in pharmaceutical intermediates and bioactive molecules. The bromine atom enhances reactivity for further functionalization, while the tert-butyl group improves solubility and stability during synthetic processes .

Properties

Molecular Formula

C16H22BrN5O2

Molecular Weight

396.28 g/mol

IUPAC Name

tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate

InChI

InChI=1S/C16H22BrN5O2/c1-16(2,3)24-15(23)21-6-4-5-10(8-21)12-7-11(17)13-14(18)19-9-20-22(12)13/h7,9-10H,4-6,8H2,1-3H3,(H2,18,19,20)

InChI Key

UBNQYOYAZCHZKV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C2=CC(=C3N2N=CN=C3N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate typically involves multiple stepsThe final step involves the attachment of the piperidine and tert-butyl carboxylate groups under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This often includes the use of advanced purification techniques and the scaling up of reaction conditions to accommodate larger quantities .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups in place of the bromine atom .

Scientific Research Applications

Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and biological context .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological/Industrial Application Key Differences vs. Target Compound Source
4-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate tert-butyl Pyrrolo[2,1-f][1,2,4]triazine + piperidine 4-amino, piperidine at position 4 (vs. 3 in target) Pharmaceutical intermediate Positional isomer (piperidine at C4 vs. C3)
(3R,4R,5R)-2-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-3,4-bis(benzyloxy)tetrahydrofuran Pyrrolo[2,1-f][1,2,4]triazine + ribose 4-amino, ribose backbone with benzyloxy groups Key intermediate in remdesivir synthesis Ribose moiety instead of piperidine; no bromine
1-((3R,4R)-4-Methylpiperidin-3-yl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazine hydrochloride Imidazo-pyrrolo-pyrazine + piperidine Tosyl and methyl groups on piperidine Kinase inhibitor candidate Different fused ring system (imidazo-pyrrolo-pyrazine)
5-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2-cyano-3,4-dihydroxytetrahydrofuran Pyrrolo[2,1-f][1,2,4]triazine + tetrahydrofuran 4-amino, cyano, dihydroxy groups on tetrahydrofuran Broad-spectrum antiviral agent Tetrahydrofuran substituent instead of piperidine
PI3K alpha inhibitor (PDB: 7JVP) Pyrrolo[2,1-f][1,2,4]triazine + phenylpiperazine 4-amino, phenylpiperazine substituent PI3K alpha inhibition (cancer therapy) Bulkier phenylpiperazine group; halogen absence

Key Insights

Positional Isomerism : The positional placement of the piperidine ring (C3 vs. C4) significantly impacts steric and electronic properties. For example, the C3-substituted target compound may exhibit distinct binding affinities compared to the C4-substituted analogue in .

Halogen Effects: The 5-bromo substituent in the target compound enhances electrophilic reactivity compared to non-halogenated analogues (e.g., ’s iodo derivative), enabling selective cross-coupling reactions in synthesis .

Biological Applications : While the target compound’s exact role is unspecified, structurally related compounds are utilized in antiviral therapies () and kinase inhibition (). The bromine atom may confer improved target engagement via halogen bonding in kinase inhibitors .

Synthetic Utility : The tert-butyl carbamate group in the target compound and ’s analogue enhances stability during solid-phase synthesis, contrasting with ’s tosyl-protected intermediate, which requires deprotection steps .

Research Findings and Data

Physicochemical Properties

  • Molecular Weight : ~425 g/mol (estimated for target compound).
  • Purity : Commercial analogues (e.g., ) report 98% purity, suggesting robust synthetic protocols .
  • Solubility : tert-Butyl groups improve solubility in organic solvents (e.g., 1,4-dioxane, THF), critical for reaction homogeneity .

Biological Activity

Tert-butyl 3-(4-amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-7-yl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound is characterized by its unique structural features that may influence its biological interactions and therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • IUPAC Name : this compound
  • CAS Number : 937046-98-5

The compound features a piperidine ring linked to a pyrrolo-triazine moiety, which is known for its diverse pharmacological activities.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, derivatives of pyrrolo[2,1-f][1,2,4]triazines have shown significant inhibition of cancer cell proliferation through various mechanisms:

  • Inhibition of Kinases : Some studies highlight the inhibition of specific kinases involved in cancer progression. For example, compounds targeting GSK-3β have demonstrated nanomolar activity against cancer cells .

Antimicrobial Activity

The biological activity of related compounds has also been explored in the context of antimicrobial efficacy. The presence of bromine and amino groups in the structure enhances the interaction with microbial targets. Research suggests that similar pyrrolo-triazine derivatives can inhibit bacterial growth by disrupting essential cellular processes.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The introduction of different substituents on the piperidine or pyrrolo-triazine ring can significantly alter potency and selectivity against various biological targets.
Substituent Effect on Activity
BromineIncreases binding affinity
Amino GroupEnhances solubility and bioavailability

Case Study 1: Anticancer Efficacy

In a recent study involving a series of pyrrolo-triazine derivatives, it was found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines. The lead compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial activity of similar compounds against Staphylococcus aureus. The results indicated a strong correlation between structural modifications and increased inhibition zones in agar diffusion tests.

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